molecular formula C9H22NO3P B12789641 Diethyl 1-amino-2-methylbutylphosphonate CAS No. 20459-52-3

Diethyl 1-amino-2-methylbutylphosphonate

Cat. No.: B12789641
CAS No.: 20459-52-3
M. Wt: 223.25 g/mol
InChI Key: WLXZADYPHWHTPD-UHFFFAOYSA-N
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Description

Diethyl 1-amino-2-methylbutylphosphonate is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group, which is known for its stability and resistance to hydrolysis, making it a valuable component in the synthesis of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 1-amino-2-methylbutylphosphonate typically involves the reaction of diethyl phosphite with an appropriate amine and an alkyl halide. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. This reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine .

Industrial Production Methods: For large-scale industrial production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Diethyl 1-amino-2-methylbutylphosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl 1-amino-2-methylbutylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 1-amino-2-methylbutylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group can mimic the structure of phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, which prevent the enzyme from catalyzing its normal reaction .

Comparison with Similar Compounds

  • Diethyl methylphosphonate
  • Diethyl chloromethylphosphonate
  • Diethyl 1-amino-1-phenylmethylphosphonate

Comparison: Diethyl 1-amino-2-methylbutylphosphonate is unique due to its specific amino and alkyl substituents, which confer distinct chemical and biological properties. Compared to diethyl methylphosphonate and diethyl chloromethylphosphonate, it has enhanced stability and resistance to hydrolysis. Additionally, its amino group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-diethoxyphosphoryl-2-methylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22NO3P/c1-5-8(4)9(10)14(11,12-6-2)13-7-3/h8-9H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXZADYPHWHTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(N)P(=O)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22NO3P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20459-52-3
Record name Diethyl 1-amino-2-methylbutylphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020459523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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